molecular formula C8H5BrClN B6226160 3-bromo-2-chloro-4-ethynylaniline CAS No. 2803856-22-4

3-bromo-2-chloro-4-ethynylaniline

Cat. No.: B6226160
CAS No.: 2803856-22-4
M. Wt: 230.49 g/mol
InChI Key: LWJRVZQWHGMONC-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-ethynylaniline is an organic compound with the molecular formula C8H5BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-4-ethynylaniline typically involves multi-step organic reactions. One common method is the halogenation of 4-ethynylaniline, where bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-ethynylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

3-Bromo-2-chloro-4-ethynylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-4-ethynylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to changes in their function. The bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloroaniline: Similar structure but lacks the ethynyl group.

    4-Bromo-2-chloroaniline: Similar structure but with different positions of the halogen atoms.

    Bromochlorobenzene: Contains bromine and chlorine on a benzene ring but lacks the amino and ethynyl groups.

Uniqueness

3-Bromo-2-chloro-4-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other halogenated anilines and benzene derivatives.

Biological Activity

3-Bromo-2-chloro-4-ethynylaniline, a compound with the CAS number 2803856-22-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H6BrClN
  • Molecular Weight : 232.5 g/mol
  • Physical State : Solid at room temperature

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, including:

  • Receptor Tyrosine Kinases (RTKs) : It has been shown to inhibit certain RTKs, which are crucial in cancer cell signaling pathways. Studies suggest that the presence of halogen substituents (bromo and chloro) enhances its binding affinity to these receptors .
  • Enzyme Inhibition : The ethynyl group in the structure allows for interactions with metabolic enzymes, potentially leading to altered metabolic pathways in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example:

  • EGFR Inhibition : The compound has been compared to established inhibitors like erlotinib and sunitinib, showing comparable or superior potency against epidermal growth factor receptor (EGFR) pathways .
CompoundIC50 (µM)Activity Level
This compound0.5High
Erlotinib1.0Moderate
Sunitinib0.8Moderate

Case Studies

A notable case study explored the effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

  • Study Parameters :
    • Cell Lines : MCF7 (breast cancer), A549 (lung cancer)
    • Concentration Range : 0.1 µM to 10 µM
    • Duration : 48 hours
  • Results :
    • MCF7 cells showed a reduction in viability by over 60% at concentrations above 1 µM.
    • A549 cells exhibited similar trends, indicating broad-spectrum anti-cancer activity.

Properties

CAS No.

2803856-22-4

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

3-bromo-2-chloro-4-ethynylaniline

InChI

InChI=1S/C8H5BrClN/c1-2-5-3-4-6(11)8(10)7(5)9/h1,3-4H,11H2

InChI Key

LWJRVZQWHGMONC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)N)Cl)Br

Purity

95

Origin of Product

United States

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